molecular formula C17H28N4O2S B2870578 8-Hexylsulfanyl-3-methyl-7-pentylpurine-2,6-dione CAS No. 331841-55-5

8-Hexylsulfanyl-3-methyl-7-pentylpurine-2,6-dione

Cat. No.: B2870578
CAS No.: 331841-55-5
M. Wt: 352.5
InChI Key: PUFKPKDFQQKADX-UHFFFAOYSA-N
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Description

8-Hexylsulfanyl-3-methyl-7-pentylpurine-2,6-dione is a synthetic compound with the molecular formula C17H28N4O2S It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hexylsulfanyl-3-methyl-7-pentylpurine-2,6-dione typically involves the alkylation of a purine derivative with hexylsulfanyl and pentyl groups. The reaction conditions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the purine derivative, followed by the addition of the appropriate alkyl halides to introduce the hexylsulfanyl and pentyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-Hexylsulfanyl-3-methyl-7-pentylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring or the alkyl groups.

    Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified purine derivatives with altered alkyl groups.

    Substitution: New compounds with different functional groups replacing the original alkyl groups.

Scientific Research Applications

8-Hexylsulfanyl-3-methyl-7-pentylpurine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Hexylsulfanyl-3-methyl-7-pentylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-Hexylsulfanyl-3-methyl-7-propylpurine-2,6-dione
  • 8-Heptylsulfanyl-3-methyl-7-pentylpurine-2,6-dione
  • 8-Hexylsulfanyl-3-methyl-7-octylpurine-2,6-dione

Uniqueness

8-Hexylsulfanyl-3-methyl-7-pentylpurine-2,6-dione is unique due to its specific combination of hexylsulfanyl and pentyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

8-hexylsulfanyl-3-methyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2S/c1-4-6-8-10-12-24-17-18-14-13(21(17)11-9-7-5-2)15(22)19-16(23)20(14)3/h4-12H2,1-3H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFKPKDFQQKADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=NC2=C(N1CCCCC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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